molecular formula C17H17N3S B5820575 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole

Cat. No.: B5820575
M. Wt: 295.4 g/mol
InChI Key: IGZXNMQXDOYAIT-UHFFFAOYSA-N
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Description

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a phenyl group, and a sulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered oxidation states

    Substitution: Compounds with substituted nucleophiles replacing the sulfanyl group

Scientific Research Applications

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-[(4-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole
  • 4-methyl-3-[(4-methylbenzyl)sulfanyl]-5-(1-naphthylmethyl)-4H-1,2,4-triazole

Uniqueness

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. The presence of both a phenyl group and a sulfanyl group imparts distinct chemical and physical properties, making it suitable for various applications. Its unique structure also allows for specific interactions with molecular targets, enhancing its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-13-7-6-8-14(11-13)12-21-17-19-18-16(20(17)2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZXNMQXDOYAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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